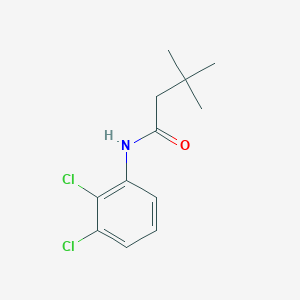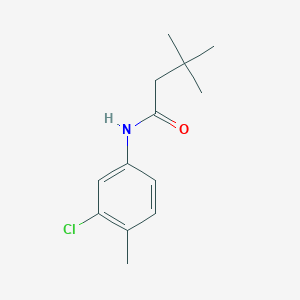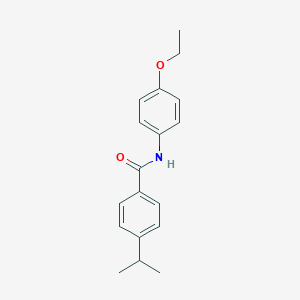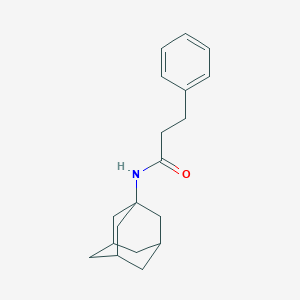
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).
Mécanisme D'action
The mechanism of action of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide is through its selective inhibition of sGC. sGC is an enzyme that plays a crucial role in the regulation of vascular tone and blood pressure. By inhibiting sGC, BAY 73-6691 increases the levels of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide are mainly related to its effect on sGC. This compound has shown to improve pulmonary vascular resistance and cardiac output in patients with pulmonary hypertension. Additionally, it has also been studied for its potential use in treating erectile dysfunction by improving blood flow to the penis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide in lab experiments is its specificity towards sGC. This compound is a selective inhibitor of sGC, which reduces the risk of off-target effects. However, the limitations of using BAY 73-6691 include its low solubility and potential toxicity at higher concentrations.
Orientations Futures
There are several potential future directions for the research on 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide. One of the significant areas of research is in the development of more effective and efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to explore the potential applications of this compound in treating other cardiovascular diseases and disorders. Furthermore, the potential use of BAY 73-6691 in combination with other drugs for improved efficacy and reduced toxicity should also be investigated.
Méthodes De Synthèse
The synthesis of 3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide involves the reaction of 4-ethoxyaniline with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base. The final product is obtained by purification through column chromatography. The yield of the synthesis process is approximately 50%.
Applications De Recherche Scientifique
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide has potential applications in various scientific research fields. One of the significant areas of research is in the treatment of cardiovascular diseases. This compound has shown promising results in treating pulmonary hypertension, heart failure, and other cardiovascular diseases. Additionally, it has also been studied for its potential use in treating erectile dysfunction.
Propriétés
Nom du produit |
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide |
|---|---|
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-(2-ethoxyethoxy)-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO4/c1-3-22-12-13-24-18-7-5-6-15(14-18)19(21)20-16-8-10-17(11-9-16)23-4-2/h5-11,14H,3-4,12-13H2,1-2H3,(H,20,21) |
Clé InChI |
RTPCXGKZUZSHEC-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC |
SMILES canonique |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


